2,4-difluoro-6-(1H-pyrazol-5-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-6-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXBDWQXPZSIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Derivatization
De Novo Synthesis of the 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol Core
The de novo synthesis, or the creation of the molecule from simpler, readily available starting materials, is a cornerstone of organic chemistry. For a molecule with the complexity of this compound, both convergent and divergent strategies are employed to build the core structure efficiently.
Multi-step Convergent and Divergent Synthetic Approaches
The construction of the this compound scaffold can be approached through multi-step synthetic sequences. These sequences can be broadly categorized as either convergent or divergent.
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to create a diverse range of related compounds. nih.gov This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies. A divergent approach to synthesizing derivatives of this compound could start from a core pyrazolyl-phenol structure, which is then subjected to various functionalization reactions to introduce different substituents on either the phenol (B47542) or pyrazole (B372694) ring. For instance, a chemoenzymatic strategy has been successfully employed to access a wide array of oxidized ent-kauranes, ent-atisanes, and ent-trachylobanes, highlighting the power of divergent synthesis in generating molecular diversity. nih.gov
One potential multi-step approach could involve the initial synthesis of a dihydropyrano[2,3-c]pyrazole derivative, which are known to be biologically important heterocyclic compounds. bohrium.com These can be synthesized through multi-component reactions, which are efficient in building complex molecules quickly. bohrium.com
Catalytic Strategies for C-C, C-N, and C-F Bond Formation
Modern synthetic chemistry heavily relies on catalytic methods to form key chemical bonds with high efficiency and selectivity. The synthesis of this compound necessitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and potentially carbon-fluorine (C-F) bonds.
C-C Bond Formation: The crucial C-C bond linking the pyrazole ring to the difluorophenol ring can be established using various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are powerful tools for this purpose. These reactions typically involve the coupling of an organometallic reagent (e.g., a boronic acid or an organotin compound) derived from one of the heterocyclic rings with a halide or triflate derivative of the other ring. Recent advances have also focused on the direct C-H functionalization of phenols and their derivatives, which offers a more atom-economical approach by avoiding the pre-functionalization of the starting materials. elsevierpure.com
C-N Bond Formation: The pyrazole ring itself is typically constructed through a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. This reaction forms the two C-N bonds of the heterocyclic ring. The regioselectivity of this reaction, which determines the position of the substituents on the pyrazole ring, can often be controlled by the reaction conditions.
C-F Bond Formation: While the fluorine atoms in this compound are often incorporated from the starting materials (e.g., using a difluorinated phenol derivative), modern fluorination methods could also be employed. Electrophilic fluorinating reagents, such as Selectfluor™, can be used to introduce fluorine atoms onto aromatic rings. For instance, the fluorination of 3,5-diarylpyrazole substrates with Selectfluor™ has been shown to produce 4,4-difluoro-1H-pyrazoles. worktribe.com
A two-step, one-jar mechanochemical protocol has been developed for the formation of fluorinated pyrazolones, which involves heterocycle formation followed by fluorination, demonstrating a more sustainable synthetic route. beilstein-journals.org
Regioselective Functionalization of the Difluorophenol and Pyrazole Rings
Achieving the correct arrangement of substituents on both the difluorophenol and pyrazole rings is critical for the final structure and properties of the target molecule. This requires highly regioselective reactions.
Difluorophenol Ring Functionalization: The directing effects of the hydroxyl and fluorine substituents on the phenol ring play a crucial role in determining the position of incoming electrophiles or the site of metal-catalyzed C-H activation. The interplay of these electronic and steric effects can be exploited to achieve the desired substitution pattern. For example, protocols for the auxiliary-directed C-H chlorination of phenol derivatives using catalytic amounts of palladium acetate (B1210297) have been developed, allowing for sequential ortho C-H functionalization. rsc.org
Pyrazole Ring Functionalization: The pyrazole ring has multiple positions that can be functionalized. The reactivity of the different carbon and nitrogen atoms in the ring is influenced by the existing substituents. For instance, the C4 position of the pyrazole ring is often susceptible to electrophilic substitution. The N1 position can be readily alkylated or arylated. The regioselectivity of these reactions can be controlled by a careful choice of reagents and reaction conditions. Recent studies have shown that oxidant-induced azolation of electron-rich free phenols with pyrazoles can occur under catalyst-free conditions, suggesting a radical coupling process. nih.gov
Investigation of Reaction Mechanisms in Key Synthetic Transformations
A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and developing new, more efficient methodologies. For the synthesis of this compound, this involves studying the intricate details of the key bond-forming reactions.
Kinetic Studies and Transition State Analysis
Transition State Analysis: The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. The structure and energy of the transition state determine the rate of the reaction. Computational chemistry plays a vital role in elucidating the structures of transition states. eurasianjournals.com By modeling the transition states for different possible reaction pathways, chemists can predict which pathway is more likely to occur and how the structure of the reactants and catalysts influences the reaction outcome. For pyrazole synthesis, computational studies can help to understand the factors that control the regioselectivity of the cyclization reaction.
Isotopic Labeling and Mechanistic Elucidation
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction. By replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), the position of that atom in the product can be determined using techniques such as mass spectrometry or NMR spectroscopy. This information provides direct evidence for the proposed reaction mechanism.
For the synthesis of this compound, isotopic labeling could be used to:
Elucidate the mechanism of pyrazole ring formation: By labeling one of the nitrogen atoms in the hydrazine reactant, for example, one could determine which nitrogen atom ends up in which position in the final pyrazole ring.
Investigate C-H activation mechanisms: Deuterium (B1214612) labeling of specific C-H bonds in the phenol or pyrazole starting materials can help to determine whether these bonds are broken in the rate-determining step of a C-H functionalization reaction.
Probe rearrangement reactions: Isotopic labeling can be used to track the movement of atoms during any potential molecular rearrangements that may occur during the synthesis.
Recent developments in the deuterium and tritium (B154650) labeling of organic molecules have made these techniques more accessible for mechanistic studies. acs.org For example, a straightforward methodology for the regioselective synthesis of pyrazoles with quantitative deuterium labeling has been developed. acs.org
Functionalization and Post-Synthetic Modification of the Parent Compound
Post-synthetic modification allows for the fine-tuning of the molecule's properties by introducing a variety of functional groups. These modifications can significantly impact the compound's electronic properties, steric hindrance, and potential as a ligand for metal coordination.
The electronic nature of the this compound core can be systematically altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substitutions can influence the electron density distribution across the molecule, thereby affecting its reactivity and interaction with biological targets.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl or alkoxy groups, onto the aromatic rings is expected to increase the electron density of the system. This can enhance the nucleophilicity of the molecule, potentially making it more reactive towards electrophiles. For instance, the alkylation of the phenolic ring, though challenging in terms of regioselectivity, could lead to derivatives with altered lipophilicity and metabolic stability.
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, would decrease the electron density of the aromatic systems. This modification can increase the acidity of the phenolic proton and render the aromatic rings more susceptible to nucleophilic attack. The strategic placement of EWGs can also influence the coordination properties of the pyrazole moiety.
The following table summarizes the expected effects of representative EDGs and EWGs on the properties of the parent compound:
| Substituent Type | Example Group | Expected Impact on Phenolic Ring | Expected Impact on Pyrazole Ring |
| Electron-Donating | -CH₃ (Methyl) | Increased electron density, potential for increased reactivity in electrophilic substitution. | Minor electronic effect, potential steric influence. |
| Electron-Donating | -OCH₃ (Methoxy) | Strong increase in electron density, activation towards electrophilic substitution. | Potential for altered hydrogen bonding capabilities. |
| Electron-Withdrawing | -NO₂ (Nitro) | Decreased electron density, deactivation towards electrophilic substitution. | Increased acidity of the N-H proton. |
| Electron-Withdrawing | -CN (Cyano) | Significant decrease in electron density, enhanced susceptibility to nucleophilic aromatic substitution. | Potential for use as a coordinating group. |
The pyrazole moiety contains two nitrogen atoms, offering opportunities for selective functionalization to enhance the compound's properties as a ligand. The N-H proton of the pyrazole ring can be deprotonated to form a pyrazolate anion, which is a versatile building block for further reactions.
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N-1 or N-2 position of the pyrazole ring can significantly alter its steric and electronic environment. N-alkylation can be achieved using various alkylating agents in the presence of a base. The choice of the alkyl group can be used to modulate the solubility and lipophilicity of the resulting derivative. N-arylation can introduce further electronic diversity and potential for π-stacking interactions. These modifications can lead to the development of novel ligands with tailored coordination properties for specific metal ions.
Research on related pyrazole-containing compounds has demonstrated that N-substitution can influence the coordination mode of the pyrazole ligand and the stability of the resulting metal complexes.
The phenolic hydroxyl group is a key functional handle for the derivatization of this compound. Its reactivity allows for a range of transformations that can significantly impact the molecule's acidity, polarity, and biological activity.
Etherification and Esterification: The phenolic hydroxyl group can be readily converted into an ether or an ester. Etherification, typically achieved by reaction with an alkyl halide in the presence of a base, can be used to mask the acidity of the phenol and increase its lipophilicity. Esterification, through reaction with an acyl chloride or carboxylic anhydride, can introduce a variety of functional groups and can be designed to be cleavable under specific physiological conditions, a strategy often employed in prodrug design.
The acidity of the phenolic proton is influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms at positions 2 and 4 are electron-withdrawing and are expected to increase the acidity of the phenol compared to unsubstituted phenol. The pyrazolyl substituent may also exert an electronic effect. Derivatization of the hydroxyl group into an ether or ester will remove this acidic proton, thereby altering the molecule's ionization state at physiological pH.
The following table outlines the impact of derivatization at the phenolic hydroxyl group:
| Derivatization | Reagents | Resulting Functional Group | Impact on Acidity | Impact on Reactivity |
| Etherification | Alkyl halide, Base | Ether (-OR) | Acidity is removed. | The nucleophilicity of the oxygen is reduced. |
| Esterification | Acyl chloride, Base | Ester (-OC(O)R) | Acidity is removed. | The carbonyl group introduces a site for nucleophilic attack. |
Based on a comprehensive search of publicly available scientific literature, detailed experimental and computational spectroscopic data specifically for the compound This compound is not available. Vendor information confirms the existence and CAS number (663179-74-6) of the compound, but published research detailing its specific spectroscopic and structural characterization as per the requested outline could not be located. cymitquimica.comsigmaaldrich.com
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables focusing solely on this specific molecule.
To fulfill the user's request, an article would require specific data points such as NMR chemical shifts, coupling constants, vibrational frequencies, and computational analysis results for "this compound". The search results contained information on related compounds—such as other fluorophenols nih.gov, various pyrazole derivatives nih.govrsc.orgrdd.edu.iq, and general applications of spectroscopic techniques—but no direct studies on the target compound.
An article written without this specific data would be hypothetical, relying on extrapolations from related structures. This would not meet the required standard of scientific accuracy for "detailed research findings" and would constitute speculation rather than factual reporting.
Sophisticated Spectroscopic and Structural Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental formula by providing highly accurate mass measurements. For "2,4-difluoro-6-(1H-pyrazol-5-yl)phenol" (C₉H₆F₂N₂O), the expected exact mass can be calculated and compared with the experimentally determined value, typically with a mass accuracy in the low parts-per-million (ppm) range, thus confirming the molecular formula.
Expected Fragmentation Pathways:
The fragmentation of the molecular ion (M⁺˙) would likely proceed through several key pathways:
Cleavage of the C-C bond between the rings: This would lead to the formation of fragments corresponding to the pyrazole (B372694) and the difluorophenol moieties.
Loss of small neutral molecules: Fragments resulting from the loss of molecules such as CO, N₂, and HCN are characteristic of pyrazole and phenol (B47542) rings. researchgate.net The fragmentation of phenol itself often involves the loss of a hydrogen atom followed by the elimination of carbon monoxide.
Rearrangement reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, could occur depending on the ionization method and energy. nih.gov
A hypothetical high-resolution mass spectrometry data table for the protonated molecule [M+H]⁺ is presented below, illustrating the expected precision.
| Fragment Ion Formula | Calculated m/z | Hypothetical Observed m/z | Hypothetical Mass Accuracy (ppm) |
| [C₉H₇F₂N₂O]⁺ | 197.0521 | 197.0523 | 1.01 |
| [C₉H₆F₂NO]⁺ | 182.0412 | 182.0410 | -1.10 |
| [C₈H₅F₂N₂]⁺ | 167.0466 | 167.0468 | 1.20 |
| [C₆H₄F₂O]⁺ | 129.0203 | 129.0201 | -1.55 |
| [C₃H₃N₂]⁺ | 67.0300 | 67.0299 | -1.49 |
This data is hypothetical and for illustrative purposes only.
Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architecture Determination
Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for "this compound" has not been reported in the surveyed literature, analysis of related compounds allows for a detailed prediction of its crystallographic features. nih.govmdpi.com
Pyrazole-containing compounds are known to exhibit tautomerism, and "this compound" is expected to exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. researchgate.net These tautomers can co-exist in solution, and one form may be favored in the crystalline state. SCXRD is a powerful tool to identify the predominant tautomer in the solid state.
Furthermore, the possibility of polymorphism, where a compound crystallizes in multiple distinct crystal structures, is a significant consideration. nih.gov Different polymorphs can arise from variations in crystallization conditions and may exhibit different physical properties. A crystallographic study would be essential to identify and characterize any potential polymorphs of this compound.
The supramolecular assembly of "this compound" in the solid state would be governed by a variety of non-covalent interactions. A quantitative analysis of these interactions is crucial for understanding the crystal packing.
N-H···O Hydrogen Bonds: A strong intermolecular hydrogen bond is expected between the N-H group of the pyrazole ring and the hydroxyl group of the phenol, or with the nitrogen atom of an adjacent pyrazole ring.
C-F···H Interactions: The fluorine atoms on the phenol ring are likely to participate in weak C-F···H hydrogen bonds with hydrogen atoms from neighboring molecules.
π-π Stacking: The aromatic nature of both the pyrazole and difluorophenol rings suggests the potential for π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.
A summary of expected intermolecular interactions is provided in the table below, with hypothetical geometric parameters based on typical values observed in similar structures.
| Interaction Type | Donor-Acceptor | Hypothetical Distance (Å) | **Hypothetical Angle (°) ** |
| Hydrogen Bond | N-H···O | 2.7 - 3.0 | 150 - 180 |
| Hydrogen Bond | O-H···N | 2.7 - 3.0 | 150 - 180 |
| Weak Hydrogen Bond | C-H···F | 3.0 - 3.5 | 120 - 170 |
| π-π Stacking | Centroid-Centroid | 3.3 - 3.8 | N/A |
This data is hypothetical and for illustrative purposes only.
The arrangement of molecules in the crystal lattice, or crystal packing, can have a profound impact on the electronic structure and, consequently, the photophysical properties of a compound. The nature and strength of intermolecular interactions, as well as the relative orientation of the molecules, can influence properties such as absorption and emission spectra, fluorescence quantum yield, and solid-state luminescence.
For instance, the degree of π-π stacking can affect the extent of electronic coupling between adjacent molecules, potentially leading to red-shifted emission in the solid state compared to the solution phase. The presence of specific intermolecular interactions can also restrict intramolecular rotations and vibrations, which can enhance fluorescence efficiency. A detailed crystallographic analysis would be indispensable for correlating the solid-state photophysical properties of "this compound" with its crystal packing.
Theoretical and Computational Chemistry: Insights into Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of molecular systems, providing a balance between accuracy and computational cost. For 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol, DFT studies are instrumental in elucidating its fundamental electronic structure and geometric parameters.
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Theoretical geometry optimization is often performed using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set.
Conformational analysis further explores the energy landscape of the molecule by examining different rotational isomers (conformers). By rotating specific bonds, such as the one connecting the phenol (B47542) and pyrazole (B372694) rings, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformation as well as other low-energy conformers that may be accessible under normal conditions. The flexibility of the molecule is largely dictated by the rotational barrier between these conformers.
Interactive Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
| C-C (phenol ring) | ~1.39 Å |
| C-O (phenol) | ~1.36 Å |
| C-F | ~1.35 Å |
| N-N (pyrazole) | ~1.34 Å |
| C-N (pyrazole) | ~1.38 Å |
| Dihedral Angle (Phenol-Pyrazole) | ~10-20° |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions. Typically, the HOMO is localized on the electron-rich parts of the molecule, which are susceptible to electrophilic attack. Conversely, the LUMO is found on the electron-deficient regions, which are prone to nucleophilic attack. In this molecule, the HOMO is expected to be distributed over the phenol ring and the pyrazole moiety, while the LUMO may be more localized on the pyrazole ring and the difluorinated phenol ring.
Interactive Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on typical DFT calculations for similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative fluorine and nitrogen atoms, as well as the oxygen atom of the hydroxyl group. These regions are indicative of sites that are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be observed around the hydrogen atoms, particularly the acidic proton of the hydroxyl group, indicating sites that are prone to nucleophilic attack. This analysis provides a visual representation of the molecule's charge distribution and helps to identify potential sites for intermolecular interactions.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energy Calculations
While DFT provides a good balance of accuracy and efficiency, higher-level ab initio and post-Hartree-Fock methods can be employed for more precise energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation, leading to more accurate predictions of molecular energies and properties.
These high-accuracy calculations are computationally intensive and are often used to benchmark the results obtained from DFT methods. They can provide a more reliable determination of the relative energies of different conformers, transition states, and reaction intermediates. For this compound, such calculations would refine our understanding of its thermodynamic stability and reaction energetics.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, taking into account the effects of temperature and solvent. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule behaves in a more realistic environment.
MD simulations can be used to explore the conformational landscape of the molecule in solution, identifying the most populated conformations and the transitions between them. Furthermore, the explicit inclusion of solvent molecules in the simulation allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding between the molecule and water. This is crucial for understanding how the solvent influences the structure, stability, and reactivity of the compound.
Computational Spectroscopic Prediction (NMR, IR, UV-Vis) and Validation Against Experimental Data
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods. These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each atom in the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the experimental absorption bands, providing insights into the functional groups present in the molecule and their bonding characteristics.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. This can help to understand the electronic structure of the molecule and the nature of its electronic transitions.
The close agreement between computed and experimental spectra serves to validate the computational model and enhances confidence in the other predicted properties of the molecule.
Interactive Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Technique | Predicted Value | Experimental Value |
| ¹H NMR (OH proton) | 9.8 ppm | 9.7 ppm |
| ¹³C NMR (C-OH) | 155 ppm | 154 ppm |
| IR (O-H stretch) | 3400 cm⁻¹ | 3410 cm⁻¹ |
| UV-Vis (λ_max) | 280 nm | 282 nm |
Note: These values are illustrative and represent a typical level of agreement between computational predictions and experimental results.
Quantum Chemical Analysis of Reaction Mechanisms and Transition States in Synthetic Pathways
The synthesis of this compound, while not extensively detailed in dedicated computational studies, can be understood through the lens of well-established pyrazole synthesis mechanisms, primarily the Knorr pyrazole synthesis. This method involves the cyclocondensation of a β-dicarbonyl compound with hydrazine (B178648). Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate the intricate details of the reaction mechanism, including the identification of intermediates, transition states, and the determination of activation energies.
A plausible synthetic route to this compound via the Knorr synthesis would involve the reaction of a 1-(2,4-difluoro-6-hydroxyphenyl)-1,3-butanedione derivative with hydrazine hydrate. The reaction mechanism, as supported by computational studies on analogous systems, proceeds through several key steps. fao.org
The next phase of the reaction involves an intramolecular cyclization. The remaining free amino group of the hydrazone attacks the second carbonyl carbon, leading to the formation of a five-membered heterocyclic ring intermediate. This step is often the rate-determining step of the pyrazole ring formation. The geometry of the transition state for this cyclization is of significant interest, as it dictates the stereochemical outcome of the reaction.
Finally, a dehydration step occurs, leading to the aromatization of the pyrazole ring. The stability of the final pyrazole product provides a strong thermodynamic driving force for the reaction.
Regioselectivity in Unsymmetrical β-Diketones:
When an unsymmetrical β-dicarbonyl is used, the initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different regioisomeric pyrazole products. Computational studies have been instrumental in understanding and predicting the regioselectivity of the Knorr synthesis. nih.govresearchgate.net The outcome is often governed by the relative electrophilicity of the two carbonyl carbons and the stability of the resulting intermediates and transition states. The electronic effects of the substituents on the β-dicarbonyl compound play a critical role. In the case of the precursor to this compound, the electron-withdrawing nature of the 2,4-difluorophenyl group would influence the charge distribution and reactivity of the carbonyl centers.
Computational Insights into Transition States and Activation Energies:
Quantum chemical calculations can provide detailed information about the geometries of the transition states and the associated activation energies for each step of the reaction. This data is crucial for understanding the reaction kinetics and identifying the rate-determining step. While specific data for the synthesis of this compound is not available in the literature, representative data from computational studies on similar Knorr pyrazole syntheses can provide valuable insights.
Table 1: Illustrative Calculated Activation Energies for the Knorr Pyrazole Synthesis
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Hydrazone Formation | TS1 | 10-15 |
| Cyclization | TS2 | 15-25 |
| Dehydration | TS3 | 5-10 |
Note: The data in this table is illustrative and based on general findings from computational studies of the Knorr pyrazole synthesis. Actual values for the synthesis of this compound may vary.
Table 2: Key Geometric Parameters of a Representative Cyclization Transition State (TS2)
| Parameter | Value (Å) |
| Forming N-C bond distance | ~2.0-2.5 |
| Breaking C=O bond distance | ~1.3-1.4 |
| N-N bond distance | ~1.4 |
Note: The data in this table is representative of typical transition state geometries in the Knorr pyrazole synthesis as determined by computational methods.
The presence of fluorine atoms in the phenyl ring of this compound is expected to influence the electronic properties of the molecule and the reaction intermediates. The strong electron-withdrawing nature of fluorine can affect the acidity of the phenolic proton and the nucleophilicity of the pyrazole nitrogen atoms. Computational studies on fluorinated organic molecules have shown that fluorine substitution can significantly impact reaction barriers and thermodynamic stabilities. olemiss.edusci-hub.se
Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution on the Phenol (B47542) and Pyrazole (B372694) Rings
Electrophilic aromatic substitution (SEAr) on the 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol scaffold can occur on either the phenol or the pyrazole ring. The outcome of such reactions is dictated by the electron density distribution within each ring system, which is influenced by the various substituents.
Regioselectivity and Electronic Directing Effects of Fluorine and Pyrazole
The regioselectivity of electrophilic aromatic substitution is determined by the combined directing effects of the hydroxyl, fluorine, and pyrazole substituents on the phenol ring, and the difluorophenol substituent on the pyrazole ring.
Phenol Ring Reactivity : The phenol ring has two available positions for substitution: C3 and C5. The directing effects of the substituents are as follows:
Hydroxyl Group (-OH) : As a strongly activating group, the hydroxyl group directs incoming electrophiles to the ortho and para positions (C2, C4, C6). organicchemistrytutor.com In this molecule, all these positions are already substituted.
Fluorine Atoms (-F) : Fluorine is an electronegative element, and its strong inductive effect withdraws electron density from the benzene (B151609) ring, deactivating it towards electrophilic attack. kaibangchem.com However, through resonance, it can donate electron density and is considered an ortho-, para-director. organicchemistrytutor.comyoutube.com The fluorine at C2 directs towards C1 and C3, while the fluorine at C4 directs towards C3 and C5.
Pyrazole Group : The pyrazole ring's effect can be complex. As a heterocyclic system, its influence on the phenol ring's reactivity depends on the reaction conditions and the nature of the electrophile.
Considering these effects, electrophilic attack on the phenol ring is generally disfavored due to the deactivating nature of the two fluorine atoms and the steric hindrance from the adjacent pyrazole group. However, if a reaction were to occur, the C3 and C5 positions would be the potential sites, influenced by the ortho-, para-directing fluorine atoms. kaibangchem.comthieme-connect.com
| Ring System | Available Positions | Activating/Deactivating Groups | Directing Effect | Predicted Site of Substitution |
| Phenol | C3, C5 | -OH (Activating), -F (Deactivating) | -OH: o,p (all occupied)-F at C2: o,p (to C3)-F at C4: o,p (to C3, C5) | C3, C5 (Substitution is generally difficult) |
| Pyrazole | C3, C4 | 2,4-difluorophenol group | N/A | C4 (most electron-rich position) quora.com |
Kinetic and Thermodynamic Control of Reactions
In reactions where multiple products are possible, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control : At lower temperatures and with shorter reaction times, the reaction is typically under kinetic control. The major product formed is the one that proceeds through the lowest energy transition state, meaning it forms the fastest. youtube.commasterorganicchemistry.com In the context of electrophilic substitution on this molecule, this might favor substitution at a sterically accessible position.
Thermodynamic Control : At higher temperatures and with longer reaction times, the reaction can reach equilibrium, leading to thermodynamic control. wikipedia.org The major product will be the most stable one, which may not be the one that forms the fastest. masterorganicchemistry.comlibretexts.org This allows for the initial kinetic product to revert to the intermediate and then form the more stable thermodynamic product. youtube.com
For electrophilic substitution on the pyrazole ring at C4 versus a position on the phenol ring, the reaction conditions could potentially be tuned to favor one over the other, assuming reversibility.
| Control Type | Reaction Conditions | Favored Product | Rationale |
| Kinetic | Low Temperature, Short Reaction Time | The product that forms fastest (lowest activation energy). wikipedia.orgyoutube.com | The reaction pathway with the most stable intermediate carbocation will have the lowest activation energy. youtube.com |
| Thermodynamic | High Temperature, Long Reaction Time | The most stable product. wikipedia.orglibretexts.org | Sufficient energy is provided to overcome higher activation barriers and allow the reaction to equilibrate to the lowest energy product. masterorganicchemistry.com |
Nucleophilic Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is a key site for nucleophilic reactions. Upon deprotonation with a base, it forms a highly nucleophilic phenoxide anion. This anion can readily react with various electrophiles, primarily through O-alkylation and O-acylation.
O-Alkylation : Reaction of the corresponding phenoxide with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding ether.
O-Acylation : The phenoxide can be acylated using acylating agents like acyl chlorides or acid anhydrides to form phenolic esters. rsc.orgmdpi.com This transformation is a common method for protecting the hydroxyl group or synthesizing valuable ester derivatives. researchgate.net Efficient O-acylation of phenols can be achieved under various conditions, including catalyst-free systems or using specific promoters. mdpi.comresearchgate.net
| Reaction Type | Reagent Example | Product Type |
| O-Alkylation | Methyl Iodide (CH₃I) | 1-(2,4-Difluoro-6-methoxyphenyl)-1H-pyrazole |
| O-Acylation | Acetyl Chloride (CH₃COCl) | 2,4-Difluoro-6-(1H-pyrazol-5-yl)phenyl acetate (B1210297) |
Metal-Catalyzed Transformations Involving C-H Activation
Transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying complex organic molecules. nih.gov For this compound, both the pyrazole and phenol moieties offer sites for such transformations.
The pyrazole ring is particularly amenable to direct C-H functionalization. rsc.orgnih.gov The Lewis basic N2 nitrogen atom of the pyrazole ring can act as a directing group, guiding a metal catalyst to activate specific C-H bonds. researchgate.net This strategy allows for the regioselective formation of new C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net
Potential C-H activation sites include:
C4-H of the Pyrazole Ring : Direct arylation, alkylation, or other functionalizations at this position are well-documented for various pyrazole systems. rsc.org
N1-H of the Pyrazole Ring : The N-H bond can be involved in catalytic cycles, for instance, in annulation reactions.
C-H bonds on the Phenol Ring : While the pyrazole N2 is a common directing group, it could potentially direct functionalization at the C5 position of the phenol ring.
Palladium and rhodium are common catalysts for these transformations, enabling reactions such as arylation, alkylation, and fluorination. researchgate.netresearchgate.net The specific outcome and regioselectivity depend heavily on the choice of catalyst, directing group, and reaction conditions. nih.gov
| Catalyst System (Example) | Potential Reaction | Target C-H Bond |
| Pd(OAc)₂ / Ligand | C-H Arylation | Pyrazole C4-H |
| [RhCp*Cl₂]₂ | C-H Annulation | Pyrazole N1-H / Phenol C5-H |
| Pd(OAc)₂ / NFSI | C-H Fluorination | Pyrazole C4-H researchgate.net |
Oxidation and Reduction Chemistry of the Pyrazolylphenol Scaffold
The oxidation and reduction chemistry of this compound is determined by the susceptibility of its functional groups to redox transformations.
Oxidation :
Phenolic Ring : Phenols can be sensitive to oxidation. Depending on the oxidant and conditions, they can be oxidized to form quinone-type structures. The presence of electron-withdrawing fluorine atoms may increase the oxidation potential compared to unsubstituted phenols.
Pyrazole Ring : The pyrazole ring is generally stable to oxidation. However, certain pyrazole derivatives, particularly aminopyrazoles, can undergo oxidative N-N coupling to form azo compounds. mdpi.com Electrooxidation can also be employed to functionalize pyrazole rings, for instance, through halogenation or thiocyanation. mdpi.com Late-stage C-H oxidation of complex molecules is a growing field, often utilizing bioinspired metal complexes to achieve selective hydroxylation at otherwise unreactive C-H bonds. frontiersin.org
Reduction :
Aromatic Rings : The reduction of the phenol and pyrazole aromatic rings (hydrogenation) is possible but typically requires harsh conditions, such as high-pressure hydrogen gas in the presence of catalysts like rhodium, ruthenium, or platinum. The difluorophenol ring would likely be more resistant to reduction than an unsubstituted phenol ring.
Based on a comprehensive search of available scientific literature, there is no specific research data on the coordination chemistry of the chemical compound “this compound.” While the compound itself is listed as a commercially available chemical for laboratory use, there are no published studies detailing the synthesis, characterization, or electronic structure of its metal complexes.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres to the provided outline. Generating content on related but different compounds would not meet the specific requirements of the request and would be scientifically inaccurate. Further research into the coordination behavior of this compound would be required to provide the detailed analysis requested.
Coordination Chemistry and Metal Complexation
Redox Properties of Metal Complexes and Ligand-Centered Redox Events
The redox behavior of a metal complex is a function of both the central metal ion and its surrounding ligands. For a hypothetical complex involving "2,4-difluoro-6-(1H-pyrazol-5-yl)phenol," electron transfer events could be centered on the metal or the ligand itself.
Metal-Centered Redox Processes: Transition metal ions coordinated by this ligand would be expected to exhibit characteristic redox couples (e.g., M(II)/M(III)). The precise potential at which these redox events occur is strongly influenced by the electronic environment provided by the ligand. The "this compound" ligand possesses two highly electronegative fluorine atoms on the phenolic ring. These substituents are strong electron-withdrawing groups, which would decrease the electron density on the coordinating phenolic oxygen and, by extension, on the metal center. This effect generally makes the metal center more electron-poor, leading to an anodic (positive) shift in its oxidation potential and a cathodic (less positive or more negative) shift in its reduction potential when compared to complexes with non-fluorinated analogues. The incorporation of fluorinated groups is a well-established strategy for tuning the redox properties of metal complexes. nih.gov
Ligand-Centered Redox Events: In some coordination compounds, the ligand can undergo oxidation or reduction, an event termed a ligand-centered redox process. This is common in complexes with non-innocent ligands that have accessible redox states. While the pyrazolyl-phenol framework is not a classic non-innocent ligand, the phenolic moiety can, under certain electrochemical conditions, be oxidized to a phenoxyl radical.
For a complex of "this compound," the strong inductive effect of the two fluorine atoms would make the phenolate (B1203915) ring more difficult to oxidize. Therefore, any ligand-centered oxidation would be expected to occur at a significantly high positive potential. The definitive assignment of redox processes as either metal- or ligand-centered requires advanced techniques such as a combination of cyclic voltammetry with spectroelectrochemistry (e.g., UV-Vis or EPR spectroscopy) to identify the species undergoing the electronic change.
Computational Studies on Metal-Ligand Interactions and Stability Constants
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the structure, bonding, and stability of metal complexes that have not yet been synthesized or characterized.
Analysis of Metal-Ligand Interactions: DFT calculations could be used to model the geometric and electronic structure of metal complexes with "this compound." Such studies would provide detailed insights into the nature of the coordinate bonds between the metal ion and the nitrogen and oxygen donor atoms of the ligand. Key parameters such as bond lengths, bond angles, and molecular orbital compositions could be determined. Furthermore, computational analysis can quantify the electron-withdrawing effects of the fluoro groups on the charge distribution within the complex and on the strength of the metal-ligand bonds. DFT is a common method for investigating the properties of transition metal complexes, including those with pyrazole-based ligands. bohrium.comresearchgate.net
The tables below are purely illustrative and represent the type of data that would be generated from experimental and computational studies if they were available.
Table 1: Illustrative Hypothetical Redox Potentials for a Metal(II) Complex with this compound
| Redox Couple | Potential (V vs. Fc/Fc⁺) | Assignment |
|---|---|---|
| M(II) → M(III) + e⁻ | +0.95 | Metal-Centered Oxidation |
| M(II) + e⁻ → M(I) | -1.10 | Metal-Centered Reduction |
Table 2: Illustrative Hypothetical Computationally Predicted Stability Constants (log β₂) for [M(L)₂] Complexes
| Metal Ion | Calculated log β₂ | Computational Method |
|---|---|---|
| Copper(II) | 19.2 | DFT/PCM |
| Nickel(II) | 15.1 | DFT/PCM |
| Zinc(II) | 14.6 | DFT/PCM |
Supramolecular Chemistry and Self Assembly
Hydrogen Bonding Motifs and Self-Assembly in Crystalline and Solution States
The molecular structure of 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol, featuring a phenolic hydroxyl group (O-H), a pyrazole (B372694) N-H group, and fluorine substituents, provides multiple sites for hydrogen bonding. This leads to the formation of robust and directional intermolecular connections that are fundamental to its self-assembly.
The self-assembly of this compound is directed by a hierarchy of hydrogen bonds. The primary interactions involve the acidic protons of the phenolic -OH and pyrazolic -NH groups, which act as hydrogen bond donors. The lone pairs on the pyrazolic nitrogen and phenolic oxygen atoms, as well as the fluorine atoms, can serve as hydrogen bond acceptors.
An intramolecular hydrogen bond is likely to form between the phenolic O-H group and the adjacent pyrazole nitrogen atom, creating a stable six-membered ring. nih.gov This type of interaction is common in 2-substituted phenols and influences the conformation of the molecule. nih.gov
In the solid state, intermolecular hydrogen bonds are expected to dominate the crystal packing. The pyrazole N-H group can form strong N-H···N or N-H···O bonds with neighboring molecules. rsc.org Similarly, the phenolic O-H, if not exclusively involved in an intramolecular bond, can participate in O-H···N or O-H···O interactions. rsc.org
The fluorine atoms also play a role in the supramolecular assembly. While C-F bonds are generally considered weak hydrogen bond acceptors, the electron-withdrawing nature of fluorine can enhance the acidity of adjacent C-H protons, promoting C-H···F interactions. brighton.ac.uk Furthermore, fluorination of the phenolic ring increases the acidity of the O-H proton, thereby strengthening its hydrogen bonds. brighton.ac.uk
A summary of potential hydrogen bond interactions is presented in the table below:
| Donor Group | Acceptor Group | Type of Interaction | Potential Role in Self-Assembly |
| Phenolic O-H | Pyrazole N | Intramolecular | Planarization of the molecule |
| Pyrazole N-H | Pyrazole N | Intermolecular | Formation of chains or cyclic motifs |
| Pyrazole N-H | Phenolic O | Intermolecular | Linking of molecules into networks |
| Phenolic O-H | Pyrazole N | Intermolecular | Dimer and oligomer formation |
| Aromatic C-H | Fluorine (F) | Intermolecular | Stabilization of the crystal lattice |
The directional nature of hydrogen bonding in this compound facilitates the formation of well-defined supramolecular structures. In the absence of competing solvents, the molecules are likely to self-assemble into dimers, oligomers, and extended one-, two-, or three-dimensional networks.
The pyrazole moiety is known to form catemers (chains) or cyclic structures (trimers, tetramers) through N-H···N hydrogen bonds. The cooperative association between pyrazole and phenol (B47542) groups can lead to the formation of mixed phenol-pyrazole chains. rsc.org The specific arrangement will depend on the interplay between the different hydrogen bonding motifs and steric factors. The formation of dimers is a common feature in the crystal packing of pyrazolone (B3327878) derivatives. rsc.org
π-π Stacking Interactions and Aromatic Interactions in Solid-State Structures
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound contribute to the stability of its solid-state structure. The molecule contains two aromatic systems: the difluorinated phenyl ring and the pyrazole ring.
These aromatic rings can engage in stacking interactions, which are attractive non-covalent forces arising from the interactions between their π-electron clouds. rsc.orgnih.gov The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the nature of these interactions. Fluorination can create a quadrupole moment on the aromatic ring, which can lead to favorable electrostatic interactions with other aromatic systems. researchgate.net
The geometry of the π-π stacking can vary, with common arrangements being face-to-face (sandwich) or offset (parallel-displaced). The specific conformation will be a balance between attractive dispersion and electrostatic forces and repulsive steric interactions. rsc.org These interactions play a crucial role in the dense packing of the molecules in the crystal lattice.
Host-Guest Chemistry and Molecular Recognition Properties
While specific studies on the host-guest chemistry of this compound are not available in the current literature, the structural features of the molecule suggest potential for molecular recognition.
The acidic N-H and O-H protons of this compound could potentially act as recognition sites for anions through hydrogen bonding. The electron-rich cavities formed by the aromatic rings could also contribute to anion binding.
Conversely, the lone pairs on the nitrogen and oxygen atoms, as well as the π-electron clouds of the aromatic rings, could interact with cations. The interaction between cations and the face of an aromatic ring is known as a cation-π interaction. nih.gov However, the presence of highly electronegative fluorine atoms on the phenyl ring may weaken its ability to engage in cation-π interactions by withdrawing electron density from the aromatic system. nih.gov
The self-assembly of this compound into extended networks could potentially lead to the formation of cavities or channels within the supramolecular structure. These voids could be capable of encapsulating small guest molecules, leading to the formation of inclusion complexes. The size and shape of these cavities would be determined by the specific hydrogen bonding and π-π stacking motifs that govern the self-assembly process. However, without experimental structural data, any discussion of encapsulation remains speculative.
Information Deficit Precludes Article Generation on the Supramolecular Chemistry of this compound
A thorough investigation of scientific literature and chemical databases has revealed a significant lack of specific information on the supramolecular chemistry and self-assembly of the compound This compound . Consequently, it is not possible to generate a scientifically accurate and detailed article on the "Design Principles for Directed Self-Assembly into Functional Architectures" for this specific molecule as requested.
The foundational data required to construct such an article, including detailed research findings and specific data for interactive tables, are not available in the public domain. To maintain a strict standard of scientific accuracy and avoid the generation of speculative or unsubstantiated content, the article cannot be produced.
While general principles of supramolecular chemistry can be applied to predict potential behaviors of this molecule, the user's explicit instructions to focus solely on This compound and to include detailed, specific research findings prevent such a generalized approach. Any attempt to create the requested content would necessitate fabricating data, which is contrary to the principles of factual and accurate reporting.
Further research into related compounds, such as other pyrazole derivatives or fluorinated phenols, could offer insights into the types of intermolecular interactions that might influence the self-assembly of the target compound. However, without direct experimental or computational studies on This compound , any discussion would remain hypothetical and would not meet the specified requirements for detailed and compound-specific information.
Photochemistry and Photophysics of 2,4 Difluoro 6 1h Pyrazol 5 Yl Phenol and Its Derivatives
Excited State Properties and Photophysical Deactivation Pathways
The photophysical behavior of 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol is governed by the interplay of its constituent aromatic rings—the difluorinated phenol (B47542) and the pyrazole (B372694). Like other molecules in the hydroxyphenyl-azole family, its primary deactivation pathway for the excited state is through an ultrafast structural relaxation involving proton movement. nih.gov The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring is a critical structural feature that facilitates a process known as Excited State Intramolecular Proton Transfer (ESIPT). nih.gov
Upon absorption of a photon, the molecule is promoted to an electronically excited state. From here, it can relax via several pathways, including fluorescence, non-radiative decay, or intersystem crossing to a triplet state. For this class of compounds, the ESIPT process is often the most significant and efficient deactivation channel, leading to unique spectroscopic signatures. nih.govrsc.org
Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Absorption (UV-Vis): The electronic absorption spectrum of this compound and its derivatives is characterized by absorption bands in the ultraviolet region, typically arising from π→π* electronic transitions within the conjugated aromatic system. researchgate.net For the parent compound 2-(1H-pyrazol-3-yl)phenol, an absorption maximum has been reported at 294 nm in ethanol. chemicalbook.com Other pyrazole derivatives show absorption peaks in a similar range; for instance, a substituted pyrazolyl-diazabicyclo-hex-3-ene derivative exhibits a sharp absorption peak at 255 nm in ethanol. mdpi.com These values provide a reference for the expected absorption region of the title compound.
Fluorescence: The fluorescence properties of phenol-pyrazole systems are a direct consequence of the ESIPT mechanism. After excitation of the ground-state enol form (E) to its first excited singlet state (E), an ultrafast proton transfer occurs to form an excited keto tautomer (K). This tautomer is energetically more stable in the excited state. Fluorescence emission typically occurs from this relaxed K* state, resulting in a large separation between the absorption and emission peaks, known as a Stokes shift. nih.gov
In some ESIPT systems, dual fluorescence can be observed, with one band corresponding to the emission from the locally excited E* form and a second, red-shifted band from the K* tautomer. acs.org However, due to the typically ultrafast nature of the forward proton transfer, emission from the E* form is often weak or entirely absent, and only the large Stokes-shifted fluorescence from the K* tautomer is detected.
Phosphorescence: Phosphorescence, which is radiative decay from an excited triplet state to the singlet ground state, is also a possible deactivation pathway. It occurs at a longer wavelength than fluorescence and has a much longer lifetime. For complex organic molecules, phosphorescence is typically weak at room temperature in solution and is more readily observed in rigid matrices at low temperatures (e.g., 77 K), where non-radiative decay pathways are suppressed. acs.org For example, studies on related bis-benzoxazolyl-phenol compounds in frozen solvent matrices have successfully characterized their phosphorescence spectra. acs.org
| Compound | Absorption Maximum (λmax) | Solvent | Reference |
|---|---|---|---|
| 2-(1H-Pyrazol-3-yl)phenol | 294 nm | Ethanol | chemicalbook.com |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | 255 nm | Ethanol | mdpi.com |
Quantum Yields and Excited-State Lifetimes
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecule's structure and its environment. dtic.mil
For fluorescent pyrazole derivatives, quantum yields can be significant, with some examples reaching values as high as 0.30 to 0.65, indicating efficient emission. rsc.org The lifetime of the singlet excited state is another critical parameter, with values for fluorescent dyes often falling in the nanosecond range. mdpi.com For ESIPT systems, the observed fluorescence lifetime corresponds to the decay of the proton-transferred keto (K*) state. The rate of the ESIPT process itself is often on the femtosecond to picosecond timescale, much faster than fluorescence decay. rsc.org
| Compound Class/Derivative | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ) | Reference |
|---|---|---|---|
| Pyrazole-BODIPY derivative | 0.30 | Not Reported | rsc.org |
| Pyrazolopyridine derivative | 0.35 - 0.65 | Not Reported | rsc.org |
| 2(1H)-Quinolone derivatives | Reported | Reported (ns range) | mdpi.com |
Note: The data presented are for related pyrazole-containing fluorescent dyes to provide context for the photophysical parameters of interest.
Solvatochromic Effects on Photophysical Behavior
Solvatochromism refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in solvent polarity. The photophysical behavior of this compound is expected to exhibit sensitivity to the solvent environment. The ground state (E) and the two primary excited states (E* and K*) possess different dipole moments, and their relative energies can be stabilized or destabilized to varying degrees by the polarity of the surrounding solvent molecules. nih.gov
This differential solvation can influence both absorption and emission spectra. For example, a pyrazole-BODIPY dye showed a blue-shift (hypsochromic shift) in its fluorescence with decreased intensity in more polar solvents. rsc.org Such effects are common in molecules that undergo intramolecular charge transfer upon excitation. In ESIPT systems, polar protic solvents can also compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT process and opening up alternative deactivation pathways.
Proton Transfer in Excited States (ESIPT) Mechanisms
The hallmark of the photochemistry of this compound is the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. This process is a photo-induced tautomerization that occurs in molecules featuring both a proton-donating group (the phenol -OH) and a proton-accepting group (the pyrazole =N-) in close proximity, connected by an intramolecular hydrogen bond. nih.govnih.gov
The ESIPT cycle can be described in four steps:
Photoexcitation: The ground-state enol tautomer (E) absorbs a photon, promoting it to the first excited singlet state (E*).
Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the pyrazole nitrogen atom are significantly increased. This change in electronic distribution drives an ultrafast transfer of the proton along the hydrogen bond, converting the excited enol (E) into an excited keto tautomer (K). This reaction is often barrierless or has a very low energy barrier. nih.govrsc.org
Fluorescence: The molecule relaxes from the K* state to the ground state of the keto tautomer (K) by emitting a photon. Because the K* state is lower in energy than the E* state, this emission is red-shifted relative to the normal fluorescence of the enol form, resulting in a large Stokes shift.
Reverse Tautomerization: The keto tautomer (K) is typically unstable in the ground state and rapidly undergoes a reverse proton transfer to regenerate the thermodynamically stable enol form (E), completing the cycle.
This efficient four-level photocycle makes ESIPT fluorophores highly photostable and desirable for various applications. The presence of electron-withdrawing fluorine atoms on the phenol ring is expected to increase the acidity of the phenolic proton, which could further facilitate the ESIPT process.
Energy Transfer and Electron Transfer Processes in Multi-Component Systems
In multi-component systems, the excited this compound can engage in intermolecular energy or electron transfer processes, competing with the intrinsic ESIPT pathway.
Energy Transfer: The excited molecule can act as an energy donor, transferring its excitation energy to a suitable acceptor molecule. This process, often occurring via Förster Resonance Energy Transfer (FRET) or Dexter mechanisms, requires spectral overlap between the donor's emission and the acceptor's absorption.
Electron Transfer: The excited molecule can also participate in photoinduced electron transfer (PET), acting as either an electron donor or an acceptor, depending on its redox potential in the excited state and the properties of a nearby molecule. A particularly relevant mechanism for phenol-based systems is Concerted Proton-Electron Transfer (CPET), where the intramolecular proton transfer is coupled to the transfer of an electron to an external oxidizing agent. nih.gov In such a process, the phenolic proton moves to the pyrazole base while an electron is simultaneously transferred from the phenol moiety to an acceptor, forming a phenoxyl radical. nih.gov This pathway is distinct from stepwise mechanisms and is facilitated by avoiding high-energy intermediates. nih.govrsc.org
Computational Photochemistry (TD-DFT) for Excited State Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to investigate the excited-state properties and reaction mechanisms of molecules like this compound. nih.govresearchgate.net TD-DFT calculations provide critical insights that complement experimental findings.
Key applications of TD-DFT in studying this system include:
Modeling Spectra: Calculating vertical excitation energies to predict UV-Vis absorption spectra and simulating emission spectra from the optimized geometries of the excited states (E* and K*). nih.gov
Analyzing Molecular Orbitals: Examining the frontier molecular orbitals (HOMO and LUMO) helps explain the charge redistribution that occurs upon photoexcitation, which is the driving force for the ESIPT reaction. nih.gov
Investigating Environmental Effects: By incorporating solvent models, TD-DFT can simulate how different solvent environments affect the photophysical properties, helping to explain observed solvatochromic effects.
These computational studies are essential for a detailed understanding of the geometric and electronic changes that govern the ESIPT process and other deactivation pathways. nih.govnih.gov
Advanced Applications in Materials Science and Catalysis Non Biological/non Medical
Development as Building Blocks for Organic Optoelectronic Materials
The electronically distinct substructures within 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol make it a promising candidate for the synthesis of novel organic optoelectronic materials. The fluorinated phenyl ring can enhance electron affinity and photostability, while the pyrazole (B372694) and phenol (B47542) groups offer sites for further functionalization to fine-tune electronic and photophysical properties.
Design of Fluorophores and Chromophores for Light-Emitting Applications
Derivatives of this compound are conceptually well-suited for the design of new fluorophores and chromophores. The pyrazole ring is a known component in many fluorescent molecules, and its combination with a phenol offers potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to large Stokes shifts and dual emission. nih.govnih.gov The fluorine substituents are expected to influence the photophysical properties by modifying the electron density of the aromatic system, which can lead to shifts in absorption and emission wavelengths. rsc.org
For instance, by modifying the pyrazole nitrogen or the phenolic oxygen with various aromatic or electron-donating/withdrawing groups, a library of chromophores with tunable emission colors could be synthesized. The inherent rigidity of the pyrazolyl-phenol linkage provides a solid foundation for a high fluorescence quantum yield.
Below is a hypothetical data table illustrating the potential photophysical properties of derivatives of this compound, based on the properties of similar pyrazole-based fluorophores.
| Derivative of this compound | Substitution Position | Functional Group | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|---|---|
| Derivative A | Pyrazole N1 | Phenyl | 350 | 450 | 0.65 |
| Derivative B | Pyrazole N1 | 4-Methoxyphenyl | 365 | 480 | 0.78 |
| Derivative C | Phenolic O | Methyl | 340 | 430 | 0.55 |
| Derivative D | Pyrazole N1 | Pyrenyl | 410 | 520 | 0.85 |
Components in Organic Semiconductor Architectures
The presence of fluorine atoms in this compound can significantly impact its properties as a building block for organic semiconductors. Fluorination is a well-established strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of organic materials, which can facilitate electron injection and transport in n-type semiconductors. researchgate.netucl.ac.uk The planar nature of the pyrazole and phenyl rings could promote intermolecular π-π stacking, which is crucial for efficient charge transport in thin films.
Derivatives of this compound could be incorporated into larger conjugated systems, such as polymers or dendrimers, to create materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on the pyrazole and phenol moieties would allow for the rational design of materials with targeted charge transport characteristics.
Role in Homogeneous and Heterogeneous Catalysis
The structural features of this compound suggest its utility in both metal-catalyzed and organocatalytic transformations. The pyrazole and phenol groups can act as coordinating sites for metal ions or as active sites in metal-free catalytic cycles.
Ligands for Metal-Catalyzed Organic Transformations
Pyrazole-containing molecules are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atoms to coordinate with metal centers. rsc.orgrsc.orgmdpi.com The this compound could act as a bidentate ligand, with the pyrazole nitrogen and the phenolic oxygen coordinating to a metal. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be modulated by the fluorine atoms. These electron-withdrawing groups can influence the electron density at the metal center, which in turn affects the catalytic cycle.
Palladium complexes of pyrazolyl-based ligands have shown high activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.orgresearchgate.netresearchgate.net A hypothetical palladium complex of this compound could be an effective catalyst for these transformations.
The following table presents hypothetical catalytic data for a palladium complex of this compound in a Suzuki-Miyaura cross-coupling reaction.
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | 0.1 | 2 | 95 |
| 4-Chloroanisole | Phenylboronic acid | 0.5 | 6 | 88 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.1 | 1.5 | 98 |
| 2-Bromopyridine | 3-Thienylboronic acid | 0.2 | 3 | 92 |
Organocatalytic Activity of the Phenolic or Pyrazolyl Moiety
The phenolic hydroxyl group and the pyrazole N-H group in this compound have the potential to act as hydrogen bond donors in organocatalytic reactions. nih.gov This could be particularly relevant in activating electrophiles in reactions such as Michael additions or Friedel-Crafts alkylations. The acidity of the phenolic proton is increased by the electron-withdrawing fluorine atoms, which could enhance its catalytic activity.
Furthermore, the pyrazole ring itself can act as a Brønsted base or acid, participating in proton transfer steps in a catalytic cycle. mdpi.com While less common, the direct use of simple pyrazoles as organocatalysts is an emerging area of research.
Functional Materials for Chemical Sensing
The ability of the pyrazole and phenol moieties to interact with ions and neutral molecules makes this compound a promising platform for the development of chemical sensors.
Derivatives of this compound could be designed as colorimetric or fluorescent sensors for pH or specific metal ions. The phenolic hydroxyl group is inherently pH-sensitive, and its deprotonation at higher pH would alter the electronic structure of the molecule, leading to a change in its absorption or emission properties. researchgate.netmdpi.com The fluorine atoms can be used to fine-tune the pKa of the phenol, allowing for the design of sensors for specific pH ranges.
The pyrazole ring, often in conjunction with other coordinating groups, is a well-known chelator for various metal ions. nih.govrsc.org By incorporating a fluorescent reporter group into the structure of this compound, a "turn-on" or "turn-off" fluorescent sensor for specific metal ions could be developed. The binding of a metal ion to the pyrazolyl-phenol pocket would modulate the photophysical properties of the fluorophore.
Below is a table of hypothetical sensing properties of a fluorescent derivative of this compound for various metal ions.
| Metal Ion | Concentration (µM) | Fluorescence Change | Detection Limit (nM) |
|---|---|---|---|
| Cu2+ | 10 | Quenching | 50 |
| Zn2+ | 10 | Enhancement | 80 |
| Fe3+ | 10 | Quenching | 100 |
| Hg2+ | 10 | No significant change | - |
Gas Adsorption and Separation Materials
Following a comprehensive search of scientific literature and patent databases, no specific research or applications have been identified for the compound "this compound" in the field of gas adsorption and separation materials. The existing body of research on materials such as metal-organic frameworks (MOFs) and porous polymers for gas separation does not include the use of this particular compound as a linker, precursor, or functional component.
While pyrazole and phenol derivatives are classes of molecules that have been explored in the synthesis of porous materials for gas adsorption, the specific fluorinated derivative, this compound, is not mentioned in the context of creating materials designed for gas separation or storage. Consequently, there are no detailed research findings or data tables available to report on its performance in these applications.
Future Research Directions and Unexplored Avenues
Investigation of Pressure-Dependent Chemical and Structural Transformations
The application of high pressure to molecular solids can induce profound changes in their physical and chemical properties by altering intermolecular distances and crystalline packing. For 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol, high-pressure studies could reveal novel polymorphic forms with distinct optical, electronic, or mechanical properties. The extensive hydrogen-bonding network, presumably present due to the phenol (B47542) and pyrazole (B372694) groups, would be particularly sensitive to pressure, potentially leading to phase transitions.
High-pressure spectroscopic techniques, such as Raman and infrared spectroscopy, could be employed to monitor changes in vibrational modes, providing insights into the compression mechanisms and structural transformations. Furthermore, pressure can influence reaction pathways and kinetics, potentially enabling the synthesis of new derivatives or polymeric materials that are inaccessible under ambient conditions.
Table 1: Hypothetical High-Pressure Study Parameters
| Pressure Range (GPa) | Analytical Technique | Potential Observation |
|---|---|---|
| 0.1 - 5 | Raman Spectroscopy | Shift in N-H and O-H stretching frequencies, indicating changes in hydrogen bonding. |
| 5 - 10 | X-ray Diffraction (XRD) | Phase transition to a more compact crystal lattice. |
| > 10 | Infrared (IR) Spectroscopy | Possible pressure-induced polymerization or decomposition. |
Exploration of Isotope Effects on Reactivity and Spectroscopic Signatures
Isotopic substitution is a powerful tool for elucidating reaction mechanisms and assigning spectroscopic features. researchgate.net Replacing the acidic protons on the phenolic hydroxyl and the pyrazole N-H with deuterium (B1214612) would be particularly informative. This substitution would allow for the study of kinetic isotope effects (KIEs) in reactions involving proton transfer, providing critical data on the transition states of these processes.
Spectroscopically, deuteration would lead to predictable shifts in the vibrational frequencies of the O-H and N-H bonds, which could be observed using IR and Raman spectroscopy. mdpi.com This would aid in the unambiguous assignment of these vibrational modes. In nuclear magnetic resonance (NMR) spectroscopy, the absence of the proton signals and potential subtle changes in the chemical shifts of neighboring nuclei would provide further structural confirmation and information about hydrogen bonding interactions. rsc.org
Table 2: Predicted Spectroscopic Shifts upon Deuteration
| Spectroscopic Method | Vibrational/Resonance Group | Expected Change upon Deuteration (H to D) |
|---|---|---|
| Infrared (IR) Spectroscopy | O-H Stretch | Shift to lower wavenumber (approx. 3300 cm⁻¹ to 2400 cm⁻¹) |
| Infrared (IR) Spectroscopy | N-H Stretch | Shift to lower wavenumber (approx. 3400 cm⁻¹ to 2500 cm⁻¹) |
| ¹H NMR Spectroscopy | -OH, -NH | Disappearance of the respective signals |
| ¹³C NMR Spectroscopy | Carbons adjacent to OH/NH | Minor shifts in chemical shift due to isotope effect |
Development of Machine Learning Models for Property Prediction and Synthesis Design
As the complexity of organic molecules increases, computational methods, particularly machine learning (ML), are becoming indispensable for predicting molecular properties and optimizing synthetic routes. researchgate.net For a novel compound like this compound, ML models could be trained on datasets of similar fluorinated and heterocyclic compounds to predict a range of properties. gu.senih.gov These could include physicochemical properties like solubility and pKa, as well as potential biological activities.
Integration into Novel Multifunctional Chemical Systems
The structural motifs within this compound make it an excellent candidate for incorporation into more complex, multifunctional systems. The pyrazole and phenol groups are known to form cooperative hydrogen bonds, which can be used to direct the assembly of supramolecular structures. rsc.org The nitrogen atoms of the pyrazole ring and the phenolic oxygen can also act as coordination sites for metal ions, making the compound a versatile ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.
By carefully selecting metal centers and reaction conditions, it may be possible to create materials with designed porosity, catalytic activity, or interesting photophysical properties. The fluorine substituents can also play a role in tuning the electronic properties of the resulting materials and influencing their solid-state packing through fluorine-involved intermolecular interactions.
Challenges in Scale-Up Synthesis and Green Chemistry Approaches (Purely chemical process development)
The transition from laboratory-scale synthesis to large-scale production invariably presents challenges related to cost, safety, and environmental impact. For this compound, a key challenge would be the efficient and regioselective introduction of the fluorine atoms and the pyrazole ring onto the phenol backbone. rsc.orgnih.gov Many traditional fluorination methods require harsh reagents and conditions. harvard.edu
Future research should focus on developing a scalable and sustainable synthesis that adheres to the principles of green chemistry. This includes exploring catalytic methods, using environmentally benign solvents, minimizing waste generation, and ensuring atom economy. nih.govresearchgate.netbenthamdirect.com Multicomponent reactions, which allow for the construction of complex molecules in a single step, could be a particularly attractive strategy. nih.gov The development of a robust purification protocol that avoids the use of large volumes of organic solvents would also be a critical aspect of a green chemical process.
Table 3: Green Chemistry Considerations for Synthesis
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
|---|---|---|
| Atom Economy | Employing addition and cycloaddition reactions. | Maximizes the incorporation of starting materials into the final product. |
| Use of Safer Solvents | Exploring reactions in water, ethanol, or solvent-free conditions. tandfonline.com | Reduces environmental impact and improves process safety. |
| Catalysis | Developing catalytic C-F and C-N bond-forming reactions. | Reduces the need for stoichiometric reagents and lowers activation energy. |
| Energy Efficiency | Investigating microwave-assisted or flow chemistry processes. nih.gov | Reduces reaction times and energy consumption. |
Q & A
Q. What are the optimal methods for synthesizing 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol?
The synthesis typically involves coupling pyrazole derivatives with fluorinated phenolic precursors. For example, sodium salts of pyrazolyl phenols (e.g., sodium 2-(1H-pyrazol-5-yl)phenolate) can be used as intermediates, reacting with fluorinated aryl halides under Suzuki-Miyaura cross-coupling conditions . Purification via HPLC with C18 columns is recommended to isolate the target compound from byproducts, ensuring >95% purity .
Q. How can structural characterization be performed for this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving complex crystallographic data, particularly for fluorine- and pyrazole-containing systems . FT-IR and NMR (¹H/¹⁹F/¹³C) are essential for verifying functional groups and regiochemistry .
Q. What analytical techniques are suitable for assessing purity and stability?
High-resolution mass spectrometry (HRMS) combined with reverse-phase HPLC (using methods optimized for phenolic compounds) ensures accurate purity assessment . Stability studies under varying pH and temperature conditions can be monitored via UV-Vis spectroscopy, focusing on phenol degradation kinetics .
Advanced Research Questions
Q. How can computational methods aid in understanding the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as Fukui indices for electrophilic/nucleophilic sites, which guide functionalization strategies. Molecular docking studies help evaluate binding affinity to biological targets (e.g., enzymes), leveraging structural analogs from crystallographic databases .
Q. What strategies resolve contradictions in biological activity data for pyrazole-phenol derivatives?
Statistical design of experiments (e.g., central composite design) optimizes variables like solvent polarity and reaction time to minimize batch-to-batch variability . For antimicrobial assays, standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ calculations) reduce discrepancies in Minimal Inhibitory Concentration (MIC) values .
Q. How can crystallographic data explain fluorine’s role in molecular packing and intermolecular interactions?
Fluorine’s electronegativity influences hydrogen-bonding networks (e.g., C–F⋯H–N interactions) and π-stacking. SHELXL refinement of crystal structures reveals these motifs, while Hirshfeld surface analysis quantifies intermolecular contacts . Comparative studies with non-fluorinated analogs (e.g., 4-methyl-2-(1H-pyrazol-3-yl)phenol) highlight fluorine’s impact on lattice energy .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Fluorine’s steric and electronic effects can lead to side reactions (e.g., defluorination). Microwave-assisted synthesis under controlled temperatures (80–120°C) improves yield and selectivity. Reaction monitoring via in-situ FT-IR ensures real-time tracking of intermediates .
Methodological Considerations
Q. How to optimize extraction and isolation of phenolic intermediates?
Ultrasound-assisted extraction (UAE) with ethanol-water mixtures (70:30 v/v) maximizes phenol recovery. Centrifugation at 10,000 rpm followed by freeze-drying preserves compound integrity .
Q. What statistical approaches validate experimental reproducibility?
Multivariate analysis (e.g., ANOVA for factorial designs) identifies significant variables (e.g., ozone concentration in degradation studies). Residual stress testing via Box-Behnken models ensures robustness in process optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
